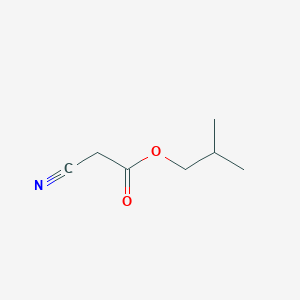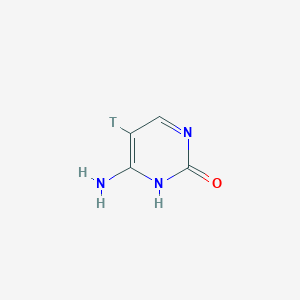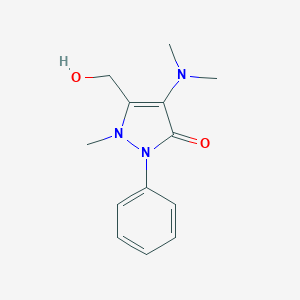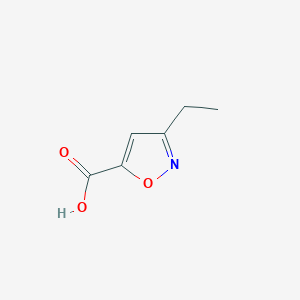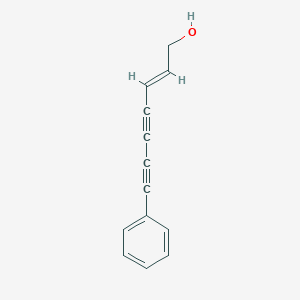
1-(2,4,6-Triclorofenil)-1H-pirrol-2,5-diona
Descripción general
Descripción
1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C10H4Cl3NO2 and its molecular weight is 276.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diodos orgánicos emisores de luz (OLED)
Este compuesto es un radical orgánico estable que exhibe emisiones de luz a temperatura ambiente . Se utiliza en el desarrollo de OLED de alta eficiencia. El electrón desapareado de estos radicales permite una transición del estado excitado más bajo al estado fundamental sin el problema de una reacción prohibida por espín . Esta propiedad única puede aumentar el límite superior teórico de la eficiencia cuántica interna (IQE) del OLED al 100% .
Polimerización
Los radicales orgánicos como este compuesto se han utilizado ampliamente en el campo de la polimerización . Sirven como intermediarios importantes en las reacciones químicas, contribuyendo a la comprensión de los mecanismos de reacción química .
Catálisis
La estructura única de electrones desapareados de este compuesto lo hace útil en el campo de la catálisis . Se utiliza para estudiar y desarrollar nuevos procesos catalíticos .
Bioquímica
En bioquímica, los radicales orgánicos como este compuesto se utilizan para estudiar el metabolismo humano . Ayudan a comprender los mecanismos de varios procesos bioquímicos .
Espintrónica
Este compuesto, debido a su estructura única de electrones desapareados, se ha utilizado en el campo de la espintrónica
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2,4,6-Trichlorophenyl)maleimide, primarily targets the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules . The compound’s primary role is to control these ICT interactions, which are crucial for tuning the performance of the molecules in various applications .
Mode of Action
The compound interacts with its targets by incorporating different quantities of diphenylamine (DPA) units into the tris(2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions . The effects of the donor number and the substitution position on the ICT interactions and the photothermal conversion performance are investigated .
Biochemical Pathways
The compound affects the pathways related to the photothermal conversion performance of the molecules . The introduction of multi-DPA units on the unilateral arm of the TTM unit leads to a red shift in the absorption maximum . This shift contributes to the near-infrared (NIR) absorbance and the nonradiative transition of the TTM radicals, which in turn affects their photothermal conversion .
Result of Action
The compound’s action results in remarkable photothermal conversion efficiencies . Specifically, when multi-DPA units are introduced on the unilateral arm of the TTM unit, photothermal conversion efficiencies of 41% and 50% are achieved .
Propiedades
IUPAC Name |
1-(2,4,6-trichlorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3NO2/c11-5-3-6(12)10(7(13)4-5)14-8(15)1-2-9(14)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZJMAJCUAWIHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157175 | |
| Record name | 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13167-25-4 | |
| Record name | N-(2,4,6-Trichlorophenyl)maleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13167-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013167254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4,6-trichlorophenyl)-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



